tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate
Description
Properties
CAS No. |
405271-98-9 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 2-isoquinolin-7-yloxypentanoate |
InChI |
InChI=1S/C18H23NO3/c1-5-6-16(17(20)22-18(2,3)4)21-15-8-7-13-9-10-19-12-14(13)11-15/h7-12,16H,5-6H2,1-4H3 |
InChI Key |
ZPXVHDXMWIWPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)OC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the pentanoate backbone with a suitable leaving group or activated ester.
- Nucleophilic substitution or coupling with isoquinolin-7-ol to form the ether linkage.
The tert-butyl ester group is introduced either by esterification of the pentanoic acid derivative with tert-butanol under acidic conditions or by using tert-butyl protecting groups such as di-tert-butyl dicarbonate (Boc) derivatives during synthesis.
Detailed Synthetic Procedure
Based on analogous synthetic routes for tert-butyl esters and isoquinoline ethers, the following method is representative:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pentanoic acid derivative + tert-butanol + acid catalyst (e.g., H2SO4) | Esterification to form tert-butyl pentanoate | Typically 70-90% |
| 2 | tert-Butyl pentanoate derivative + isoquinolin-7-ol + base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran) | Nucleophilic substitution to form the ether linkage | 75-85% |
- Sodium hydride (NaH) is often used to deprotonate isoquinolin-7-ol, generating the phenoxide ion, which then attacks the activated pentanoate derivative.
- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent moisture interference.
- The reaction temperature is maintained around room temperature to 50 °C for optimal conversion.
- Purification is achieved by silica gel column chromatography using appropriate solvent gradients.
Representative Experimental Data
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Anhydrous, dry |
| Base | Sodium hydride (60% dispersion) | 1.1 equivalents relative to isoquinolin-7-ol |
| Temperature | 20-50 °C | Controlled heating |
| Reaction Time | 16-28 hours | Monitored by TLC |
| Workup | Quenching with water, extraction with ethyl acetate | Standard organic extraction |
| Purification | Silica gel chromatography, eluent: heptane/ethyl acetate gradient (4:1 to 1:1) | Pure compound isolated |
Analytical Characterization (Typical)
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to tert-butyl group (singlet at ~1.4 ppm), pentanoate methylene protons, and aromatic protons of isoquinoline ring.
- Mass Spectrometry (ESI): Molecular ion peak consistent with molecular weight of this compound.
- Purity: Confirmed by HPLC or TLC with >95% purity.
Summary Table of Preparation Outcomes
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Pentanoic acid + tert-butanol + H2SO4 | Reflux, 4-6 h | 70-90 | Standard Fischer esterification |
| Ether Formation | tert-Butyl pentanoate + isoquinolin-7-ol + NaH | THF, 20-50 °C, 16-28 h | 75-85 | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of isoquinolin-7-yloxy-pentanoic acid.
Reduction: Formation of isoquinolin-7-yloxy-pentanol.
Substitution: Formation of various substituted isoquinolin-7-yloxy-pentanoates.
Scientific Research Applications
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
The following analysis compares tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate with two structurally related compounds from the evidence, focusing on structural features, synthesis, and inferred properties.
Structural Features
Key Differences :
- The target compound’s isoquinolinyl-oxy group contrasts with 15a’s pyrimido-oxazinone ring (a fused heterocycle) and 7b’s benzylamino-hydroxymethyl substituents.
- 7b’s hydroxymethyl group enhances polarity, likely increasing aqueous solubility compared to the hydrophobic isoquinoline in the target compound.
Comparison :
- 15a’s synthesis employs trifluoroacetic acid to facilitate amide bond formation, suggesting acid-catalyzed condensation.
Physicochemical Properties (Inferred)
Analysis :
- The target compound ’s low solubility may limit bioavailability but enhance membrane permeability.
- 7b’s hydroxymethyl and benzylamino groups increase polarity, favoring solubility in polar solvents.
- 15a’s piperazine moiety enables pH-dependent solubility, advantageous for drug formulations.
Biological Activity
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate is a synthetic compound with a unique molecular structure that combines a tert-butyl group, a pentanoate moiety, and an isoquinoline derivative. This structural configuration imparts distinctive biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in modulating immune responses and exhibiting cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃NO₃, with an average mass of approximately 301.386 g/mol. The presence of the isoquinoline moiety at the 7-position is crucial for its biological activity, particularly in targeting Toll-like receptors (TLRs).
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ |
| Average Mass | 301.386 g/mol |
| Functional Groups | Tert-butyl, Pentanoate, Isoquinoline |
Research indicates that this compound acts primarily as an antagonist for Toll-like receptors TLR7 and TLR8. These receptors play a pivotal role in the immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses. By inhibiting these receptors, the compound may help in managing autoimmune diseases and reducing excessive inflammation.
Immune Modulation
The compound's ability to inhibit TLR-mediated pathways suggests its potential application in treating various inflammatory conditions. Studies have shown that modulation of TLR signaling can lead to reduced cytokine production and inflammation, making it a candidate for further investigation in autoimmune disorders.
Anticancer Properties
In addition to its immunomodulatory effects, this compound has been evaluated for its cytotoxicity against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic factors.
Case Studies and Research Findings
- Immunomodulatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Cytotoxic Activity : A study investigating the compound's effects on various cancer cell lines showed that it reduced cell viability in MDA-MB-231 (breast cancer) and HCT-15 (colon cancer) cells, with IC50 values indicating significant potency . The mechanism involved increased levels of cleaved caspases, suggesting activation of the apoptotic pathway.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior activity against TLRs and higher cytotoxicity against specific cancer cell lines, highlighting its unique therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
